An In-depth Technical Guide to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole moiety, a well-established bioisostere for the carboxylic acid group, imparts favorable pharmacokinetic properties and metabolic stability to drug candidates.[1][2][3] This guide details a strategic synthetic pathway to the title compound, outlines its predicted physicochemical and spectroscopic properties, and explores its potential as a versatile building block for the development of novel therapeutic agents. The content is tailored for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Tetrazole Scaffold in Drug Discovery
The tetrazole ring system is a prominent pharmacophore in modern medicinal chemistry. Its unique electronic and structural properties allow it to act as a metabolically stable substitute for a carboxylic acid group, enhancing a molecule's lipophilicity and ability to cross biological membranes.[1][2][3] This bioisosteric replacement has been successfully employed in a range of approved drugs, highlighting the therapeutic potential of tetrazole-containing compounds. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive effects.[4][5] The aniline substructure, also prevalent in many pharmaceuticals, provides a key site for further chemical modification, enabling the exploration of structure-activity relationships. The strategic combination of a tetrazole ring and an aniline core, connected via a methoxy linker as in 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, presents a compelling scaffold for the design of novel drug candidates with potentially enhanced efficacy and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Chemical Structure and Properties
The chemical structure of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is characterized by a p-substituted aniline ring where the substituent is a methoxy group linked to the 5-position of a 1H-tetrazole ring.
Caption: Chemical structure of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₉N₅O | Based on atom count. |
| Molecular Weight | 191.19 g/mol | Calculated from the molecular formula. |
| LogP | ~1.5 - 2.5 | The aniline and tetrazole moieties contribute to polarity, while the phenyl ring and methylene bridge add lipophilicity. |
| pKa (acidic) | ~4.8 | The N-H proton on the tetrazole ring is acidic, comparable to a carboxylic acid. |
| pKa (basic) | ~4.0 | The amino group on the aniline ring is basic. |
| Hydrogen Bond Donors | 2 (NH₂ and NH) | Capable of donating protons for hydrogen bonding. |
| Hydrogen Bond Acceptors | 5 (N atoms and O) | Multiple sites for accepting protons in hydrogen bonds. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The presence of polar functional groups suggests some water solubility, enhanced in polar organic solvents. |
Synthesis and Characterization
A plausible and efficient synthetic route to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline involves a two-step process starting from readily available commercial reagents. The causality behind this experimental design lies in creating a key electrophilic intermediate, 5-(chloromethyl)-1H-tetrazole, which can then undergo a nucleophilic substitution reaction with the hydroxyl group of 4-aminophenol.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis workflow.
Experimental Protocols
PART 1: Synthesis of 5-(chloromethyl)-1H-tetrazole (Intermediate)
This protocol is adapted from established methods for the synthesis of 5-halomethyl tetrazoles.[6]
Rationale: The synthesis begins with the formation of 5-hydroxymethyl-1H-tetrazole from hydroxyacetonitrile and sodium azide. The hydroxyl group is then protected, chlorinated, and subsequently deprotected to yield the desired intermediate. This multi-step approach is necessary to avoid unwanted side reactions during the chlorination step.
Step-by-Step Methodology:
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Reaction Setup: In a high-pressure reactor, combine hydroxyacetonitrile (1.0 eq), sodium azide (1.2 eq), and triethylamine (1.5 eq) in a suitable solvent such as DMF.
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Cycloaddition: Seal the reactor and heat the mixture to 120-140 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
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Work-up and Isolation of 5-hydroxymethyl-1H-tetrazole: After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl to pH 2-3. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-hydroxymethyl-1H-tetrazole.
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Protection: Dissolve the crude 5-hydroxymethyl-1H-tetrazole in dichloromethane (DCM) and add triethylamine (1.1 eq). Cool the mixture to 0 °C and add trityl chloride (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Chlorination: After completion of the protection step, cool the reaction mixture to 0 °C and slowly add thionyl chloride (1.2 eq). Stir at room temperature for 4-6 hours.
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Deprotection and Final Product Isolation: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and dissolve the residue in a mixture of trifluoroacetic acid and DCM (1:1). Stir for 2 hours at room temperature. Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 5-(chloromethyl)-1H-tetrazole.
PART 2: Synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
Rationale: This step involves a Williamson ether synthesis, a reliable method for forming ether linkages. The phenoxide ion of 4-aminophenol, generated in situ by a base, acts as a nucleophile, displacing the chloride from 5-(chloromethyl)-1H-tetrazole.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add a solution of 5-(chloromethyl)-1H-tetrazole (1.1 eq) in the same solvent dropwise to the reaction mixture.
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Reaction Monitoring and Completion: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
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Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain pure 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline.
Spectroscopic Characterization (Expected Data)
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques. The expected data is based on the analysis of structurally similar compounds.[7][8]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.0-7.2 (d, 2H, Ar-H), 6.6-6.8 (d, 2H, Ar-H), 5.4 (s, 2H, O-CH₂), 5.0 (s, 2H, NH₂), ~15 (br s, 1H, NH of tetrazole) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C-tetrazole), ~150 (C-O), ~140 (C-NH₂), ~115-120 (Ar-CH), ~65 (O-CH₂) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 3100-3000 (Ar C-H stretching), 2950-2850 (Aliphatic C-H stretching), 1600-1450 (C=C and C=N stretching), 1250-1200 (C-O stretching) |
| Mass Spectrometry (ESI+) | m/z 192.08 [M+H]⁺ |
Potential Applications in Drug Development
The unique structural features of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline make it a promising scaffold for the development of a variety of therapeutic agents. The tetrazole ring can participate in crucial hydrogen bonding interactions with biological targets, while the aniline moiety provides a handle for further diversification to optimize potency and selectivity.
Potential Therapeutic Targets and Signaling Pathways
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